2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate 2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13870488
InChI: InChI=1S/C25H40N4O6S/c30-20(12-9-8-11-19-24-18(17-36-19)27-25(34)28-24)26-16-10-6-4-2-1-3-5-7-13-23(33)35-29-21(31)14-15-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Molecular Formula: C25H40N4O6S
Molecular Weight: 524.7 g/mol

2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate

CAS No.:

Cat. No.: VC13870488

Molecular Formula: C25H40N4O6S

Molecular Weight: 524.7 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate -

Specification

Molecular Formula C25H40N4O6S
Molecular Weight 524.7 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 11-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]undecanoate
Standard InChI InChI=1S/C25H40N4O6S/c30-20(12-9-8-11-19-24-18(17-36-19)27-25(34)28-24)26-16-10-6-4-2-1-3-5-7-13-23(33)35-29-21(31)14-15-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)
Standard InChI Key GLPJBFGUGLWLPE-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Introduction

2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate is a complex organic compound that belongs to the category of biotin derivatives. It is specifically classified as a biotinylation reagent, which plays a crucial role in protein labeling and drug delivery systems due to its unique structural features and reactivity. This compound is derived from biotin, a vital nutrient essential for various metabolic processes in living organisms.

Synthesis and Reaction Mechanism

The synthesis of this compound typically involves the use of N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) as coupling agents. The reaction conditions are mild, allowing for the preservation of sensitive functional groups within the molecule. The use of DMF as a solvent aids in solubilizing both reactants and facilitating the reaction.

Synthesis Steps:

  • Preparation of Reactants: The biotin derivative and NHS are prepared separately.

  • Coupling Reaction: The biotin derivative is coupled with NHS using DCC in DMF.

  • Purification: The product is purified to obtain the desired compound.

Applications in Biochemistry and Molecular Biology

2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate primarily undergoes substitution reactions due to its NHS ester functionality. This group is highly reactive towards nucleophiles such as primary amines, making it useful for protein labeling and drug delivery systems.

Applications Table

ApplicationDescription
Protein LabelingEnhances detection and purification capabilities of proteins in various assays.
Drug Delivery SystemsFacilitates targeted delivery of therapeutic agents.

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